molecular formula C7H11NO3 B14639014 3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione CAS No. 51895-49-9

3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione

Katalognummer: B14639014
CAS-Nummer: 51895-49-9
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: YPHULFCUFXXVGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxyethyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with an aldehyde or ketone to introduce the hydroxyethyl group. This is followed by cyclization to form the pyrrolidine ring and subsequent functionalization to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group.

Wissenschaftliche Forschungsanwendungen

3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pyrrolidine ring provides structural stability and can interact with various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1-Hydroxyethyl)-3-methylimidazolium: Similar structure but with an imidazole ring.

    3-(1-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione: Similar structure but with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

51895-49-9

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

3-(1-hydroxyethyl)-3-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-4(9)7(2)3-5(10)8-6(7)11/h4,9H,3H2,1-2H3,(H,8,10,11)

InChI-Schlüssel

YPHULFCUFXXVGD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1(CC(=O)NC1=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.